molecular formula C9H8F2O2 B2806431 1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone CAS No. 2384986-59-6

1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone

Cat. No.: B2806431
CAS No.: 2384986-59-6
M. Wt: 186.158
InChI Key: GMCWXMHZFSXQQT-UHFFFAOYSA-N
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Description

1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone is a chemical compound for research and manufacturing applications. It is not for diagnostic or therapeutic use. The difluoromethyl and hydroxyl substituents on the phenyl ring make it a potential intermediate in organic synthesis and pharmaceutical development. Similar compounds are often used in materials science and as building blocks for more complex molecules . Safety Information: Handle with care. Refer to the Safety Data Sheet (SDS) before use. This product may be hazardous. Similar compounds carry warnings for health hazards such as acute toxicity and skin irritation . Quality & Shipping: We ensure high purity and rigorous quality control. This product is typically shipped at room temperature. For specific storage conditions, please consult the product documentation.

Properties

IUPAC Name

1-[2-(difluoromethyl)-6-hydroxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-5(12)8-6(9(10)11)3-2-4-7(8)13/h2-4,9,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCWXMHZFSXQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone typically involves difluoromethylation processes. One common method includes the use of difluoromethylation reagents to introduce the difluoromethyl group onto a hydroxyphenyl precursor. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired position on the aromatic ring . Industrial production methods may employ similar synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone undergoes various types of chemical reactions, including:

Scientific Research Applications

Chemistry

  • Building Block : Utilized in the synthesis of complex molecules due to its difluoromethyl and hydroxyphenyl groups.
  • Chemical Reactions : Capable of undergoing oxidation, reduction, and substitution reactions, which can be tailored for specific synthetic pathways.

Biology

  • Enzyme Inhibition : Investigated for its potential to inhibit various enzymes, influencing metabolic pathways.
  • Biological Activities :
    • Antimicrobial Activity : Exhibits bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM. It also shows moderate biofilm inhibitory activity against methicillin-resistant strains.
    • Anti-inflammatory Effects : Modulates pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Medicine

  • Therapeutic Potential : Explored for developing new pharmaceuticals targeting HDAC6-related pathways, particularly in cancer treatment.
  • Pharmacokinetics : High oral bioavailability and low clearance rates enhance its utility in both in vitro and in vivo studies.

Industry

  • Specialty Chemicals Production : Used in producing materials with unique properties due to its difluoromethyl group, which enhances lipophilicity and metabolic stability.

Case Studies

Several studies have highlighted the effectiveness of 1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone in various applications:

  • Antimicrobial Efficacy Study : A study demonstrated that the compound effectively inhibited biofilm formation in MRSA strains, providing insights into its potential use as an antimicrobial agent in clinical settings.
  • Anti-inflammatory Pathway Modulation : Research focused on the compound's ability to reduce inflammation markers in cellular models, indicating its therapeutic promise for inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone (hypothetical) 186.14 (calculated) N/A -CF₂H, -OH
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone 172.13 N/A -F, -OH
1-[2-(Acetyloxy)-6-hydroxyphenyl]ethanone 194.19 74–76 -OAc, -OH
1-(3-Chloro-2,6-dihydroxyphenyl)ethanone 228.68 N/A -Cl, -OH
  • Solubility : Difluoromethyl groups enhance solubility in organic solvents compared to polar hydroxyl-rich derivatives.
  • Stability : Fluorinated compounds generally resist oxidative degradation better than chlorinated analogs.

Biological Activity

1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone, also known by its chemical identifier CAS No. 2384986-59-6, is a compound that has garnered interest for its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C9H8F2O2
  • Molecular Weight : 192.16 g/mol
  • Chemical Structure : The compound features a difluoromethyl group attached to a hydroxyphenyl moiety, which contributes to its unique chemical properties.

Biological Activity Overview

This compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail these activities based on recent studies.

Antimicrobial Activity

Recent studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Bactericidal Effects : Compounds with difluoromethyl groups have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentrations (MICs) range from 15.625 to 125 μM for various strains .
  • Biofilm Inhibition : The compound demonstrates moderate to good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum biofilm inhibitory concentrations (MBICs) reported in the range of 62.216–124.432 μg/mL .

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has been explored through their ability to inhibit key signaling pathways involved in inflammation:

  • Mechanism of Action : These compounds may modulate the activity of pro-inflammatory cytokines and enzymes, leading to reduced inflammation in cellular models .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors or enzymes, influencing downstream signaling pathways that are critical in disease processes such as inflammation and infection.
  • Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis pathways, which is crucial for their bactericidal action .

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

StudyFindings
Demonstrated significant antimicrobial activity against MRSA and Enterococcus species with specific MIC values.
Highlighted the anti-inflammatory effects through modulation of cytokine production in vitro.
Discussed synthetic routes leading to similar difluoromethyl compounds with potential applications in drug development.

Q & A

Q. What collaborative frameworks enhance data reproducibility across institutions?

  • Guidelines :
  • Share detailed SOPs via platforms like Zenodo.
  • Cross-validate NMR spectra using interlab comparisons (e.g., ASTM E2041).
  • Publish raw data in repositories like PubChem or Figshare .

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